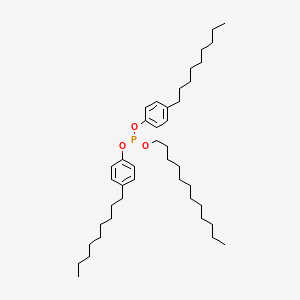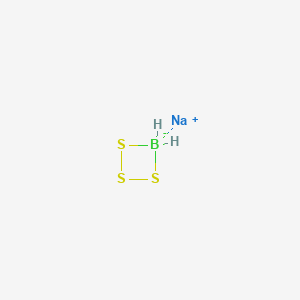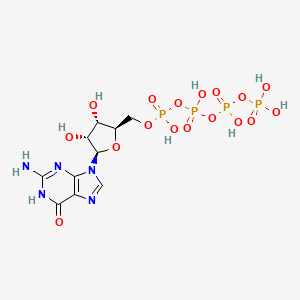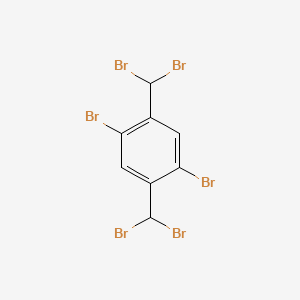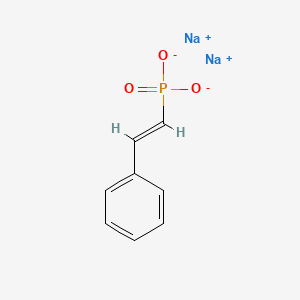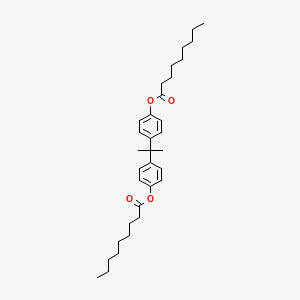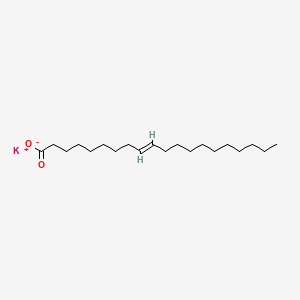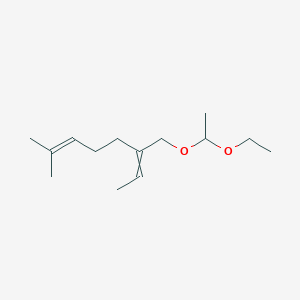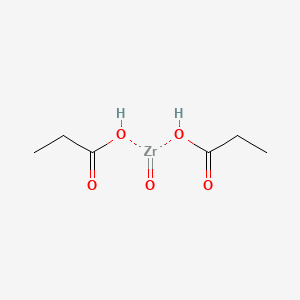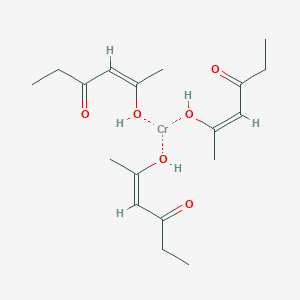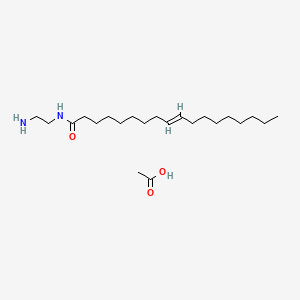
Decaaluminium barium magnesium heptadecaoxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Decaaluminium barium magnesium heptadecaoxide is a complex inorganic compound with the molecular formula Al10BaMgO17 . It is known for its unique combination of aluminum, barium, and magnesium oxides, which contribute to its distinct chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of decaaluminium barium magnesium heptadecaoxide typically involves the high-temperature solid-state reaction of aluminum oxide (Al2O3), barium oxide (BaO), and magnesium oxide (MgO). The reaction is carried out in a controlled atmosphere to prevent contamination and ensure the purity of the final product.
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The raw materials are mixed in precise stoichiometric ratios and subjected to high temperatures in a rotary kiln or a similar high-temperature furnace. The process is carefully monitored to maintain the desired phase composition and purity.
Chemical Reactions Analysis
Types of Reactions
Decaaluminium barium magnesium heptadecaoxide can undergo various chemical reactions, including:
Oxidation: The compound can react with oxygen to form higher oxides.
Reduction: It can be reduced by hydrogen or other reducing agents to form lower oxides or elemental metals.
Substitution: The compound can participate in substitution reactions where one or more of its constituent elements are replaced by other elements.
Common Reagents and Conditions
Common reagents used in these reactions include oxygen, hydrogen, and various reducing agents such as carbon monoxide. The reactions are typically carried out at high temperatures to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield higher oxides, while reduction reactions can produce elemental metals or lower oxides .
Scientific Research Applications
Decaaluminium barium magnesium heptadecaoxide has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in various chemical reactions due to its unique combination of metal oxides.
Biology: The compound is studied for its potential use in biological systems, particularly in the development of biomaterials.
Industry: It is used in the production of advanced ceramics and as a component in high-temperature coatings
Mechanism of Action
The mechanism by which decaaluminium barium magnesium heptadecaoxide exerts its effects is complex and involves multiple molecular targets and pathways. The compound’s unique combination of metal oxides allows it to interact with various biological and chemical systems, leading to a range of effects. For example, magnesium ions can act as natural calcium antagonists, while aluminum and barium oxides can participate in redox reactions .
Comparison with Similar Compounds
Similar Compounds
- Decaaluminium calcium magnesium heptadecaoxide
- Decaaluminium strontium magnesium heptadecaoxide
- Decaaluminium barium zinc heptadecaoxide
Uniqueness
Decaaluminium barium magnesium heptadecaoxide stands out due to its specific combination of aluminum, barium, and magnesium oxides. This unique composition imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields .
Properties
CAS No. |
12254-04-5 |
|---|---|
Molecular Formula |
Al10BaMgO17 |
Molecular Weight |
703.44 g/mol |
IUPAC Name |
decaaluminum;magnesium;barium(2+);oxygen(2-) |
InChI |
InChI=1S/10Al.Ba.Mg.17O/q10*+3;2*+2;17*-2 |
InChI Key |
VYSRJZDQUXALTD-UHFFFAOYSA-N |
Canonical SMILES |
[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Mg+2].[Al+3].[Al+3].[Al+3].[Al+3].[Al+3].[Al+3].[Al+3].[Al+3].[Al+3].[Al+3].[Ba+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


